N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine
Description
N-[(3-Methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a substituted phenethylamine derivative featuring a thiophene and pyridine moiety. Its structure comprises a 3-methylthiophen-2-ylmethyl group attached to the nitrogen atom of an ethanamine backbone, with a pyridin-2-yloxy substituent on the ethyl chain. This compound is structurally distinct from classical psychoactive phenethylamines (e.g., 2C series) due to its heterocyclic substituents, which may influence its pharmacological and physicochemical properties.
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H16N2OS/c1-11-5-9-17-12(11)10-14-7-8-16-13-4-2-3-6-15-13/h2-6,9,14H,7-8,10H2,1H3 |
InChI Key |
QCOYLDKBIGMLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine typically involves the following steps:
Formation of the Thienylmethylamine Intermediate: This can be achieved by reacting 3-methyl-2-thiophenemethylamine with an appropriate alkylating agent under basic conditions.
Coupling with Pyridinyloxyethylamine: The intermediate is then coupled with 2-(2-pyridinyloxy)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Context
The compound belongs to a broader class of substituted ethanamines, which includes psychoactive substances like the NBOMe series, 2C derivatives, and other heterocyclic analogs. Below is a detailed comparison:
Key Differences and Implications
Unlike NBOMe compounds, which exhibit extreme potency and toxicity due to their high 5-HT₂A affinity, the target compound’s activity remains speculative but likely milder given the absence of a 2,5-dimethoxyaryl motif .
Synthetic Pathways :
- The synthesis of thiophene-containing analogs (e.g., ) typically involves Gewald reaction derivatives or acetylthiophene intermediates, whereas NBOMe compounds are synthesized via reductive amination of substituted phenethylamines with methoxybenzyl halides .
Regulatory and Safety Profiles :
- The NBOMe series is heavily regulated due to its association with fatalities, whereas the target compound’s structural divergence may place it outside current controlled substance analog laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
